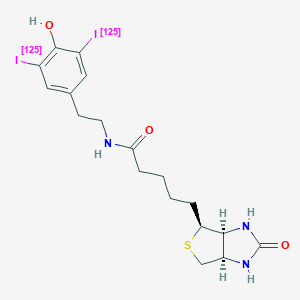

Biotinyldiiodotyramine

Vue d'ensemble

Description

Biotinyldiiodotyramine is a biotin derivative used primarily in biochemical applications. It is known for its role in tyramide signal amplification, a technique used to enhance the detection of biomolecules in various assays, including immunohistochemistry and in situ hybridization . This compound combines the properties of biotin and tyramide, making it a valuable tool in molecular biology and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyldiiodotyramine typically involves the conjugation of biotin with diiodotyramine. The process begins with the activation of biotin, followed by its reaction with diiodotyramine under specific conditions. The reaction is usually carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Biotinyldiiodotyramine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of biotinylated quinones, while reduction can yield biotinylated amines .

Applications De Recherche Scientifique

Biotinyldiiodotyramine has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of biotinylated compounds for various assays.

Biology: Employed in tyramide signal amplification for detecting low-abundance biomolecules.

Medicine: Utilized in diagnostic assays to enhance the sensitivity of detection methods.

Industry: Applied in the production of biotinylated reagents for research and development .

Mécanisme D'action

Biotinyldiiodotyramine exerts its effects through the tyramide signal amplification mechanism. In this process, the compound is catalyzed by horseradish peroxidase (HRP) to form reactive intermediates that covalently bind to nearby biomolecules. This results in the deposition of multiple biotin molecules, which can then be detected using labeled streptavidin conjugates .

Comparaison Avec Des Composés Similaires

Similar Compounds

Biotinyl tyramide: Another biotin derivative used in tyramide signal amplification.

Biotin-XX-tyramide: A variant with an extended linker for improved accessibility.

Biotin-SS-tyramide: Contains a disulfide bond for reversible biotinylation

Uniqueness

Biotinyldiiodotyramine is unique due to its incorporation of diiodotyramine, which enhances its reactivity and efficiency in signal amplification compared to other biotin derivatives. This makes it particularly useful in applications requiring high sensitivity and specificity .

Activité Biologique

Overview of Biotinyldiiodotyramine

This compound is a biotin derivative that has garnered interest due to its potential roles in various biological processes. Biotin, also known as vitamin B7, is essential for several metabolic functions, including fatty acid synthesis and amino acid metabolism. The incorporation of iodine into the structure of biotin derivatives like this compound may enhance their biological activity and specificity.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Activation : Biotin acts as a cofactor for carboxylases, which are critical in metabolic pathways. The diiodotyrosine moiety may influence enzyme interactions or stability.

- Cell Signaling : The compound may play a role in cell signaling pathways, potentially affecting cellular growth and differentiation.

- Antioxidant Properties : Some studies suggest that biotin derivatives possess antioxidant properties, which could contribute to cellular protection against oxidative stress.

Research Findings

Case Studies

- Case Study 1 : A 23-year-old female experienced elevated thyroid function tests after taking high doses of biotin for hair loss treatment. Upon discontinuation, her thyroid levels normalized within 48 hours, indicating the significant impact of biotin on thyroid hormone assays .

- Case Study 2 : A clinical trial investigating the effects of biotin on patients with progressive multiple sclerosis showed promising results in improving symptoms and quality of life. While this study did not specifically examine this compound, it underscores the potential therapeutic benefits of biotin-related compounds .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23I2N3O3S/c19-11-7-10(8-12(20)17(11)25)5-6-21-15(24)4-2-1-3-14-16-13(9-27-14)22-18(26)23-16/h7-8,13-14,16,25H,1-6,9H2,(H,21,24)(H2,22,23,26)/t13-,14-,16-/m0/s1/i19-2,20-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELCXXJUDKKEBU-DMPPVTDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C(=C3)[125I])O)[125I])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23I2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920703 | |

| Record name | N-(2-{4-Hydroxy-3,5-bis[(~125~I)iodo]phenyl}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112242-37-2 | |

| Record name | N-(4-Hydroxy-3,5-diiodophenylethyl)biotin amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112242372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{4-Hydroxy-3,5-bis[(~125~I)iodo]phenyl}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.